4-(2-Phenoxyethoxy)benzamide

Description

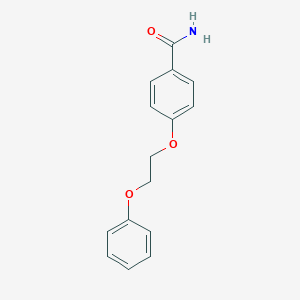

4-(2-Phenoxyethoxy)benzamide is a benzamide derivative characterized by a phenoxyethoxy substituent at the para position of the benzamide core. Its molecular formula is C15H15NO3, with a molecular weight of 265.29 g/mol (inferred from structural data). The compound is often utilized as a precursor or pharmacophore in drug discovery, particularly in the development of α1-adrenolytic agents, gastroprokinetic drugs, and enzyme inhibitors . Key structural features include:

- A benzamide backbone providing hydrogen-bonding capacity via the amide group.

- A 2-phenoxyethoxy chain contributing to lipophilicity and influencing receptor binding kinetics.

Notably, derivatives such as N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide (CAS: 1020054-08-3) exhibit extended applications, with molecular weight 362.4 g/mol and formula C22H22N2O3 .

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28g/mol |

IUPAC Name |

4-(2-phenoxyethoxy)benzamide |

InChI |

InChI=1S/C15H15NO3/c16-15(17)12-6-8-14(9-7-12)19-11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,16,17) |

InChI Key |

KSRUWPGTHCFOAK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Arylpiperazine-Benzamide Derivatives

Compounds like JJGW01 (2-{4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy}benzamide) and JJGW07 (2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}benzamide) feature piperazine moieties linked to benzamide via alkoxy chains. These derivatives show potent α1-adrenolytic activity, with substituent position (e.g., chloro vs. methoxy) modulating selectivity and potency. For example, JJGW07’s methoxy group enhances receptor affinity compared to chlorinated analogues .

4-(Phenoxy/Benzyloxy)benzamides as Enzyme Inhibitors

Compounds 7 and 9 (from ) are inhibitors of mono-ADP-ribosyltransferase. 4-Phenoxybenzamide (compound 7) exhibits higher inhibitory potency than 4-benzyloxybenzamide (compound 9), attributed to reduced steric hindrance from the phenoxy group .

Imidazole-Substituted Benzamides

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrates anticancer activity against cervical cancer cells, highlighting the role of imidazole in enhancing cytotoxicity compared to alkoxy-substituted benzamides .

Physicochemical and Pharmacological Properties

Key Observations:

- Enzyme Inhibition : Electron-withdrawing groups (e.g., fluoro in AS-4370) enhance binding to targets like 5-HT4 receptors .

- Positional Isomerism: N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide () demonstrates how ethoxyethoxy placement at the ortho vs. para position alters pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.